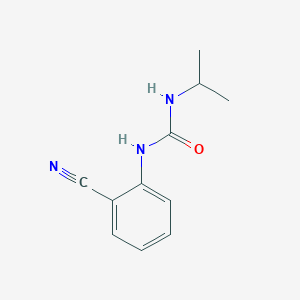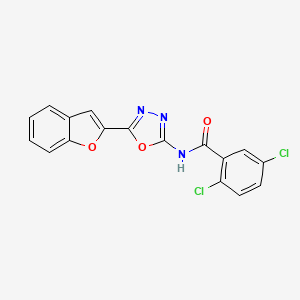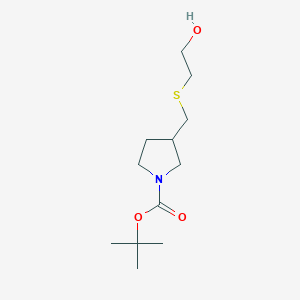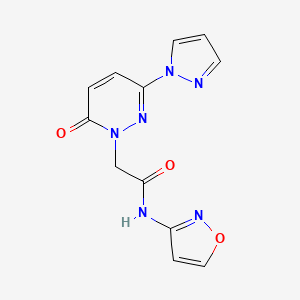![molecular formula C18H16N4O4 B2576115 N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methyl-3-nitrobenzamide CAS No. 946336-28-3](/img/structure/B2576115.png)
N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methyl-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methyl-3-nitrobenzamide (DPBQ) is a chemical compound that has attracted significant interest in the scientific community due to its potential applications in various fields. DPBQ is a heterocyclic compound that contains a pyrido[1,2-a]pyrimidine moiety, which is known to exhibit biological activity.
Scientific Research Applications
Structural and Thermochemical Studies
Research by Vangala, Chow, and Tan (2013) explored the molecular complexes formed by nitrofurantoin, a compound with a pyridyl base, which has similarities to the chemical structure . They found that solvates and co-crystal solvates involving pyridyl bases exhibit unique crystal structures and thermal stability, suggesting that similar compounds like N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methyl-3-nitrobenzamide could have significant applications in the development of new solid forms of active pharmaceutical ingredients (APIs) (Vangala, Chow, & Tan, 2013).
Anticancer and Antimicrobial Activities
A study on pyrazolo[3,4-d]pyrimidin-4-one derivatives by Abdellatif et al. (2014) showed that such compounds possess antitumor activity against various cancer cell lines, suggesting the potential for this compound in cancer treatment. These compounds were found to inhibit the proliferation of cancer cells, indicating their significance in the development of new anticancer agents (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).
Furthermore, Bondock et al. (2008) synthesized heterocycles incorporating antipyrine moiety, demonstrating antimicrobial activity against several microorganisms. This highlights the potential use of this compound in developing new antimicrobial agents, given its structural similarity to the compounds studied (Bondock, Rabie, Etman, & Fadda, 2008).
Molecular Recognition and Drug Development
The synthesis and characterization of Schiff’s bases and azetidinones, as explored by Thomas et al. (2016), indicate the therapeutic potential of pyridine and pyrimidine derivatives in CNS disorders. Their findings on antidepressant and nootropic activities provide a foundation for further research into compounds like this compound, potentially leading to the development of new treatments for neurological conditions (Thomas, Nanda, Kothapalli, & Hamane, 2016).
properties
IUPAC Name |
N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4/c1-10-6-7-13(9-14(10)22(25)26)17(23)20-15-12(3)19-16-11(2)5-4-8-21(16)18(15)24/h4-9H,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOJNRYMNBVJFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(N=C3C(=CC=CN3C2=O)C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-fluorophenyl)-2-({6-[4-(4-fluorophenyl)piperazin-1-yl]pyridazin-3-yl}thio)acetamide](/img/structure/B2576035.png)
![7-hexyl-3-methyl-8-[(2Z)-2-[(3-nitrophenyl)methylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2576036.png)



![8-Oxo-7H-imidazo[1,5-a]pyrazine-5-carboxylic acid](/img/structure/B2576045.png)
![4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)morpholine hydrochloride](/img/structure/B2576046.png)


![2-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2576051.png)

![Methyl 2-[[(Z)-3-[4-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2576053.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2576055.png)